molecular formula C10H13N3O2 B13829141 N-(Amino imino methyl)phenylalanine

N-(Amino imino methyl)phenylalanine

Cat. No.: B13829141
M. Wt: 207.23 g/mol
InChI Key: MVTHUEOHHHQQKY-QMMMGPOBSA-N
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Description

N-(Amino imino methyl)phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of an amino group, an imino group, and a methyl group attached to the phenylalanine backbone. Phenylalanine itself is a precursor for several important biomolecules, including tyrosine, dopamine, norepinephrine, and epinephrine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Amino imino methyl)phenylalanine can be achieved through various methods. One common approach involves the cyanoacetylation of amines. This method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves the Fischer indole synthesis, which uses methanesulfonic acid under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent-free reactions, stirring without solvent, and fusion techniques .

Chemical Reactions Analysis

Types of Reactions: N-(Amino imino methyl)phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(Amino imino methyl)phenylalanine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .

Comparison with Similar Compounds

Uniqueness: N-(Amino imino methyl)phenylalanine is unique due to the presence of both amino and imino groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

(2S)-2-(diaminomethylideneamino)-3-phenylpropanoic acid

InChI

InChI=1S/C10H13N3O2/c11-10(12)13-8(9(14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)(H4,11,12,13)/t8-/m0/s1

InChI Key

MVTHUEOHHHQQKY-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N=C(N)N

Origin of Product

United States

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